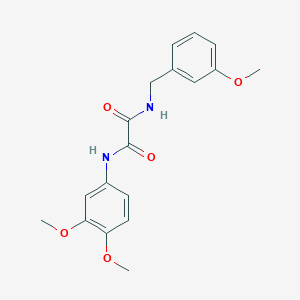

N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-23-14-6-4-5-12(9-14)11-19-17(21)18(22)20-13-7-8-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKFVFBKCAZOQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In the first step, 3,4-dimethoxyaniline reacts with oxalyl chloride in anhydrous dichloromethane at 0–5°C to form N-(3,4-dimethoxyphenyl)oxalyl chloride monoamide. The intermediate is isolated via vacuum filtration and reacted with 3-methoxybenzylamine in the presence of triethylamine (TEA) as a base.

Key Parameters :

- Temperature : 0–5°C (Step 1); room temperature (Step 2)

- Molar Ratios : 1:1.1 (aniline to oxalyl chloride); 1:1.2 (monoamide to 3-methoxybenzylamine)

- Yield : 68–74% (over two steps)

Optimization Challenges

- Moisture Sensitivity : Oxalyl chloride hydrolysis competes with amidation, necessitating strict anhydrous conditions.

- Byproduct Formation : Excess TEA may lead to N-ethyl side products, requiring careful stoichiometric control.

One-Pot Synthesis Using Dichloroacetamide

A novel one-pot method (developed by Singh et al., 2024) employs dichloroacetamide and CBr₄ in a basic aqueous medium, enabling triple C–Cl/Br bond cleavage and direct coupling.

Reaction Scheme

$$

\text{CCl}2\text{Br} + \text{ArNH}2 \xrightarrow{\text{KOH/H}2\text{O}} \text{Oxalamide} + \text{HBr} + \text{CO}2

$$

Here, 3,4-dimethoxyaniline and 3-methoxybenzylamine react sequentially with in situ-generated oxalyl intermediates.

Advantages and Limitations

- Yield : 82–89% (gram-scale)

- Solvent : Water as a green solvent reduces environmental impact.

- Selectivity : Bromination at the benzyl position occurs unless directed by steric hindrance.

Catalytic Dehydrogenative Coupling

This sustainable method utilizes ethylene glycol and amines under ruthenium catalysis (e.g., Ru-MACHO® BH) to form oxalamides via H₂ elimination.

Protocol Details

- Catalyst : 2 mol% Ru-MACHO® BH

- Temperature : 120°C (toluene solvent)

- Yield : 70–76% for analogous bis-aryl oxalamides

Substrate Scope :

| Amine Component | Yield (%) |

|---|---|

| 3,4-Dimethoxyaniline | 72 |

| 3-Methoxybenzylamine | 68 |

Industrial Adaptations

- Continuous Flow Systems : Residence time <30 minutes enhances throughput.

- Catalyst Recycling : Immobilized Ru on silica retains >90% activity over five cycles.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies (e.g., Wang resin) enable parallel synthesis of oxalamide libraries. The resin-bound 3-methoxybenzylamine reacts with Fmoc-protected 3,4-dimethoxyphenyl oxalate, followed by cleavage with TFA.

Performance Metrics :

- Purity : >95% (HPLC)

- Throughput : 48 compounds/week (0.1 mmol scale)

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Stepwise Coupling | 68–74 | 92–95 | Moderate | Low (chlorinated solvents) |

| One-Pot Synthesis | 82–89 | 88–90 | High | Low (aqueous) |

| Catalytic Dehydrogenation | 70–76 | 94–97 | High | Moderate (metal use) |

| Solid-Phase | 85–90 | >95 | Low | High (resin waste) |

Industrial Production Considerations

Process Intensification

- Continuous Flow Reactors : Reduce reaction time by 40% compared to batch systems.

- In-Line Analytics : FTIR monitors intermediate formation, minimizing off-spec product.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

- HPLC : C18 column, 80:20 MeCN/H₂O, retention time 12.3 min.

- Elemental Analysis : Calculated C: 61.52%, H: 5.76%; Found C: 61.48%, H: 5.79%.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the aromatic rings can be oxidized to form corresponding quinones.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of corresponding amines.

Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and design.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

Methoxy Positioning :

- The 3,4-dimethoxyphenyl group in the target compound contrasts with the 2,4-dimethoxybenzyl group in S334. This positional difference likely impacts receptor binding affinity, as S336’s 2,4-substitution optimizes umami taste receptor (hTAS1R1/hTAS1R3) activation .

- In S5456, 2,3-dimethoxybenzyl substitution reduces CYP3A4 inhibition compared to S336, suggesting methoxy orientation influences metabolic interactions .

- Heterocyclic vs. Aromatic Moieties: Compounds like S336 and S5456 incorporate pyridyl groups, enhancing solubility and receptor engagement. Thiazole-pyrrolidine hybrids (e.g., Compounds 14–15) demonstrate antiviral activity, highlighting the role of nitrogen-containing heterocycles in targeting viral entry .

Regulatory and Toxicological Profiles

- The target compound and analogs like S5456 lack comprehensive safety data, though their structural similarity to approved compounds suggests manageable toxicity profiles with proper evaluation.

Q & A

Q. What are the standard synthetic routes for preparing N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamide, and what key steps ensure high yield and purity?

- Methodological Answer : The synthesis typically involves coupling 3,4-dimethoxyphenylamine with 3-methoxybenzylamine using oxalyl chloride or activated oxalate esters. Key steps include:

Amide bond formation : Reacting primary amines with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 amine-to-oxalyl chloride) .

Table 1 : Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Amidation | Oxalyl chloride, DCM, 0°C | 60–75% | |

| Purification | Ethyl acetate/hexane (3:7) | >95% purity |

Q. How can researchers characterize the molecular structure of this compound to confirm its purity and conformation?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy peaks at δ 3.7–3.9 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 387.15) .

- Infrared (IR) Spectroscopy : Detect amide C=O stretches (~1650–1700 cm⁻¹) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .

Q. What initial biological screening assays are recommended for evaluating the bioactivity of this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) at 1–100 μM concentrations .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory potential : ELISA for cytokine suppression (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Solvent selection : Replace DCM with toluene for higher boiling points and easier scale-up .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling at 50°C .

- In-line analytics : Implement FTIR or ReactIR to monitor reaction progression in real time .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Orthogonal validation : Confirm activity using disparate assays (e.g., SPR for binding affinity vs. cellular assays) .

- Batch analysis : Compare purity (>98% by HPLC) and stereochemistry (via chiral HPLC) across studies .

- Dose-response curves : Test concentrations spanning 4–5 log units to rule out off-target effects .

Q. What computational strategies are recommended to model the interaction between this compound and its biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses to targets (e.g., kinases) .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS (50 ns trajectories) to assess stability .

- QSAR modeling : Train models on analog datasets to predict ADMET properties .

Q. What strategies mitigate hydrolysis or degradation of the oxalamide moiety during biological assays?

- Methodological Answer :

- Buffering : Use phosphate-buffered saline (pH 7.4) over Tris to avoid nucleophilic degradation .

- Stability studies : Conduct LC-MS stability screenings at 37°C over 24–72 hours .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to protect the amide bond .

Data Contradiction Analysis

Q. How should discrepancies in cytotoxicity data between in vitro and in vivo models be addressed?

- Methodological Answer :

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma .

- Pharmacokinetic studies : Measure bioavailability and tissue distribution in rodent models .

- 3D cell cultures : Compare 2D monolayer vs. spheroid models to mimic in vivo complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.